molecular formula C10H7ClOS B6380587 2-Chloro-4-(thiophen-2-yl)phenol, 95% CAS No. 1261969-15-6

2-Chloro-4-(thiophen-2-yl)phenol, 95%

Cat. No. B6380587
CAS RN: 1261969-15-6
M. Wt: 210.68 g/mol
InChI Key: IJQUQPICWVIJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(thiophen-2-yl)phenol, 95%, also known as thiophenol, is an organic compound that has been used in a variety of applications. Its main use is as a reagent in organic synthesis, as it can be used to form a variety of products. Thiophenol is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. Thiophenol is a colorless liquid with a strong odor, and it is soluble in organic solvents such as alcohols, ethers, and benzene. It is also slightly soluble in water.

Scientific Research Applications

Thiophenol has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It has also been used in the synthesis of dyes, catalysts, and other organic compounds. Thiophenol has been used in the study of the mechanism of action of drugs, and its ability to form a variety of products has been used to study the structure and function of proteins. Thiophenol has also been used to study the structure and function of enzymes, and it has been used to study the mechanism of action of enzymes.

Mechanism of Action

The main mechanism of action of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is its ability to form a variety of products. Thiophenol can form a variety of products through its reaction with other organic compounds. It can form ethers, esters, amines, and other compounds. The reaction of 2-Chloro-4-(thiophen-2-yl)phenol, 95% with other organic compounds can be used to study the structure and function of proteins and enzymes. Thiophenol can also be used to study the mechanism of action of drugs, as it can form a variety of products that can interact with drugs.
Biochemical and Physiological Effects
Thiophenol has been studied for its biochemical and physiological effects. It has been found to have an antifungal effect, and it has been used to treat fungal infections. Thiophenol has also been studied for its ability to inhibit the growth of bacteria, and it has been used to treat bacterial infections. Thiophenol has also been studied for its ability to inhibit the growth of cancer cells, and it has been used to treat cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-4-(thiophen-2-yl)phenol, 95% in lab experiments is its ability to form a variety of products. This allows researchers to study the structure and function of proteins and enzymes, as well as the mechanism of action of drugs. Thiophenol is also relatively inexpensive, making it a cost-effective reagent for lab experiments. However, 2-Chloro-4-(thiophen-2-yl)phenol, 95% is toxic and should be handled with care. It should also be stored in a cool, dry place, away from direct sunlight.

Future Directions

The future of 2-Chloro-4-(thiophen-2-yl)phenol, 95% is bright, as it has a wide range of applications in scientific research. Future research could focus on further exploring its ability to form a variety of products, as well as its biochemical and physiological effects. Additionally, further research could focus on developing more efficient and cost-effective methods for synthesizing 2-Chloro-4-(thiophen-2-yl)phenol, 95%. Finally, future research could focus on developing new applications for 2-Chloro-4-(thiophen-2-yl)phenol, 95%, such as in the synthesis of pharmaceuticals, polymers, and other organic compounds.

Synthesis Methods

Thiophenol can be synthesized from phenol and sulfur dichloride in a two-step process. In the first step, the phenol is reacted with sulfur dichloride to form a sulfonation product. In the second step, the sulfonation product is treated with an alkaline solution to form 2-Chloro-4-(thiophen-2-yl)phenol, 95%. The reaction is typically carried out in a heated solution of sulfur dichloride and phenol, and the reaction is complete when the solution turns yellow. The reaction can be carried out in either a batch or a continuous process.

properties

IUPAC Name

2-chloro-4-thiophen-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c11-8-6-7(3-4-9(8)12)10-2-1-5-13-10/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQUQPICWVIJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685817
Record name 2-Chloro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(thiophen-2-YL)phenol

CAS RN

1261969-15-6
Record name 2-Chloro-4-(thiophen-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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